molecular formula C46H82F3N17O18 B6295642 Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate CAS No. 189125-14-2

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate

Numéro de catalogue B6295642
Numéro CAS: 189125-14-2
Poids moléculaire: 1218.2 g/mol
Clé InChI: HSNMDEZWJUONMA-RQOICTHYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate (APFMT-TFA) is a peptide derived from the amyloid precursor protein (APP) that has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. APP is a type I transmembrane protein that is ubiquitously expressed in the brain and is known for its role in the development and maintenance of neuronal architecture and synaptic plasticity. APFMT-TFA is a truncated version of APP that is produced by a frameshift mutation and has been shown to have a number of potential therapeutic applications.

Applications De Recherche Scientifique

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. It has been shown to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as amyloid-beta (Aβ) and tau. It has also been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, this compound has been studied for its potential to protect neurons from damage caused by oxidative stress, which is believed to be an important factor in the development of Alzheimer’s disease.

Mécanisme D'action

The exact mechanism of action of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is not yet fully understood, but it is believed to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as Aβ and tau. It has been suggested that this compound may interact with certain receptors in the brain, such as the amyloid precursor protein receptor (APPR), which may be involved in the regulation of Aβ and tau levels. It has also been suggested that this compound may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, this compound has been shown to reduce oxidative stress in the brain, which may be beneficial in protecting neurons from damage caused by oxidative stress. It has also been suggested that this compound may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.

Avantages Et Limitations Des Expériences En Laboratoire

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is a relatively simple and cost-effective peptide to produce using recombinant DNA technology. This makes it an attractive option for use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, it is difficult to control the exact concentration of this compound in the experiments, which can lead to inconsistent results. In addition, this compound is a relatively new peptide and its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Orientations Futures

There are a number of potential future directions for the study of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate. Further research is needed to better understand the exact mechanism of action of this compound and how it modulates the activity of certain proteins and enzymes involved in the pathogenesis of Alzheimer’s disease. In addition, further research is needed to determine the optimal concentrations of this compound for use in lab experiments and to develop more reliable methods for controlling the concentration of this compound in experiments. Finally, further research is needed to determine the potential therapeutic applications of this compound in the treatment of Alzheimer’s disease and other neurological disorders.

Méthodes De Synthèse

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is produced by a frameshift mutation in the APP gene, which results in a truncated form of APP with an additional C-terminal peptide. The peptide is then modified with trifluoroacetate (TFA) to produce this compound. This process is typically done using recombinant DNA technology and is relatively simple and cost-effective.

Propriétés

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNMDEZWJUONMA-RQOICTHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82F3N17O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.